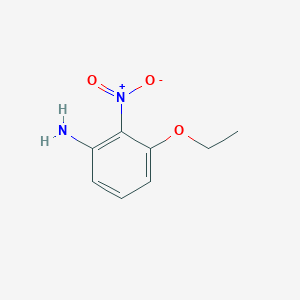

3-Ethoxy-2-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18g/mol |

IUPAC Name |

3-ethoxy-2-nitroaniline |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2,9H2,1H3 |

InChI Key |

PUMNQZNLEXKCII-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])N |

Canonical SMILES |

CCOC1=CC=CC(=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethoxy-2-nitroaniline molecular weight and formula

Technical Whitepaper: 3-Ethoxy-2-nitroaniline Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility

Part 1: Executive Summary & Physicochemical Profile

3-Ethoxy-2-nitroaniline is a highly specialized trisubstituted benzene derivative characterized by a "sandwiched" nitro group situated between an amine and an ethoxy moiety. This 1,2,3-substitution pattern creates significant steric strain and unique electronic properties, making it a critical scaffold for the synthesis of fused heterocycles, particularly benzimidazoles and quinoxalines used in kinase inhibitors and anthelmintic agents.

Unlike its para-isomer (4-ethoxy-2-nitroaniline), the 3-ethoxy-2-nitro isomer presents distinct synthetic challenges due to the steric crowding at the C2 position. This guide details the molecular specifications, validated synthetic pathways, and analytical protocols required for its use in high-integrity drug development.

Core Identity Matrix

| Parameter | Specification | Technical Note |

| Chemical Name | 3-Ethoxy-2-nitroaniline | IUPAC: 3-ethoxy-2-nitrobenzenamine |

| CAS Registry Number | 663195-31-1 | Note: Commercial identifiers may vary; verify via structural analysis.[1] |

| Molecular Formula | ||

| Molecular Weight | 182.18 g/mol | Exact Mass: 182.0691 |

| SMILES | CCOC1=C(C(=CC=C1)N)[O-] | |

| LogP (Predicted) | ~1.6 - 1.9 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Appearance | Orange to Red Crystalline Solid | Color arises from |

Part 2: Synthetic Architecture & Methodology

The synthesis of 3-ethoxy-2-nitroaniline is non-trivial. Direct nitration of 3-ethoxyaniline typically yields the 4-nitro or 6-nitro isomers due to the directing effects of the ethoxy and amino groups, which favor the para positions and avoid the sterically hindered C2 position.

To achieve high regioselectivity, we employ a Nucleophilic Aromatic Substitution (

Validated Protocol: Displacement Route

Reaction Logic: The nitro group at C2 activates the C3-fluorine toward nucleophilic attack by ethoxide. The amino group at C1 acts as an electron-donating group (EDG), but the strong electron-withdrawing nature of the ortho-nitro group sufficiently activates the ring for substitution under thermal conditions.

Reagents:

-

Precursor: 3-Fluoro-2-nitroaniline (CAS: 567-63-5)

-

Nucleophile: Sodium Ethoxide (21% wt in Ethanol)

-

Solvent: Anhydrous Ethanol (to prevent transesterification/hydrolysis)

Step-by-Step Methodology:

-

Preparation: Charge a dry 3-neck round-bottom flask (equipped with a reflux condenser and

inlet) with 3-Fluoro-2-nitroaniline (1.0 eq). -

Solvation: Dissolve in anhydrous ethanol (10 volumes).

-

Addition: Dropwise add Sodium Ethoxide solution (1.2 eq) over 30 minutes at 0°C. Critical: Exothermic reaction; control internal temp < 10°C to prevent side reactions.

-

Reaction: Warm to room temperature, then reflux (78°C) for 4–6 hours. Monitor by HPLC (see Part 3).

-

Quench: Cool to room temperature. Pour mixture into ice-cold water (20 volumes) containing dilute HCl (to neutralize excess base, pH ~7).

-

Isolation: The product precipitates as an orange solid. Filter via Buchner funnel.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace fluoride salts.

Figure 1:

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical biology relies on rigorous characterization. The following protocols ensure the identity of the 1,2,3-substituted isomer, distinguishing it from the more common 1,2,4-isomer.

A. HPLC Method for Purity Assessment

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 380 nm (nitroaniline chromophore).

-

Retention Time: Expect elution ~5.5 min (distinct from starting material 3-fluoro-2-nitroaniline at ~4.2 min due to increased lipophilicity of the ethyl group).

B. Structural Confirmation ( NMR)

The coupling constants (

-

Solvent:

-

Key Signals:

-

1.35 (t, 3H,

-

4.10 (q, 2H,

-

6.50 - 7.20 (m, 3H, Ar-H):

-

Look for a dd (doublet of doublets) or t (triplet) pattern for the proton at C5 (meta to nitro), coupled to C4 and C6.

-

Critical Check: If the pattern shows two doublets with a large gap (para-coupling), you have the wrong isomer. You need to see vicinal coupling (ortho-coupling,

) between the aromatic protons.

-

-

6.0-7.0 (br s, 2H,

-

1.35 (t, 3H,

Part 4: Pharmaceutical Utility & Downstream Application

3-Ethoxy-2-nitroaniline is a "Gatekeeper Intermediate." Its primary utility lies in its reduction to 3-ethoxy-1,2-diaminobenzene , a precursor for benzimidazoles.

Mechanism: The Benzimidazole Cyclization

-

Reduction: The nitro group is reduced (using

or -

Condensation: The resulting vicinal diamine reacts with an aldehyde or carboxylic acid.

-

Oxidative Cyclization: Formation of the imidazole ring.

This scaffold is pivotal in designing Kinase Inhibitors (e.g., VEGFR inhibitors) where the ethoxy group provides a specific hydrophobic interaction within the ATP-binding pocket.

Figure 2: Downstream Synthesis of Privileged Benzimidazole Scaffolds.

References

-

PubChem. (2025).[2] Compound Summary: 4-Ethoxy-2-nitroaniline (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazoles via rearrangements.[3][4] RSC Advances. Retrieved from [Link]

-

MDPI. (2023). Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.[5] Molecules.[1][2][6][3][4][5][7][8][9] Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. eurekaselect.com [eurekaselect.com]

3-Ethoxy-2-nitroaniline structure and IUPAC name

Structural Characterization, Synthetic Methodologies, and Pharmaceutical Applications

Executive Summary

3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) is a highly functionalized aromatic intermediate characterized by a "vicinal" 1,2,3-substitution pattern on the benzene ring. Unlike its more common isomer 4-ethoxy-2-nitroaniline (a dye intermediate), the 3-ethoxy isomer is primarily utilized in high-value medicinal chemistry workflows. It serves as a critical scaffold for the synthesis of 4-ethoxy-1,2-diaminobenzene , a precursor for benzimidazole-based kinase inhibitors and GPCR ligands.

This guide provides a rigorous technical analysis of the molecule, focusing on regioselective synthesis to overcome steric crowding, spectroscopic identification, and its utility in drug development.

Part 1: Structural Analysis & Nomenclature

IUPAC Nomenclature and Identity

The IUPAC name is derived based on the priority of functional groups. The amino group (

Physicochemical Properties

The 1,2,3-substitution pattern creates significant steric strain. The nitro group at position 2 is "sandwiched" between the amino group (pos 1) and the ethoxy group (pos 3). This forces the nitro group to rotate out of the plane of the benzene ring, reducing resonance conjugation compared to the 4-nitro isomer.

| Property | Value | Technical Note |

| Molecular Weight | 182.18 g/mol | Suitable for fragment-based drug design (FBDD). |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Amine) | The amine protons are less acidic than in 4-nitroaniline due to steric twisting of the nitro group. |

| H-Bond Acceptors | 4 | Nitro oxygens (2), Ether oxygen (1), Amine nitrogen (1). |

| Appearance | Orange/Red Solid | Color arises from the |

Part 2: Synthetic Pathways

The Regioselectivity Challenge

Direct nitration of 3-ethoxyaniline (m-phenetidine) is not recommended for synthesizing this specific isomer. The amino and ethoxy groups are both ortho/para directors. Nitration typically occurs at position 4 or 6 (least sterically hindered), yielding 4-nitro-3-ethoxyaniline or 6-nitro-3-ethoxyaniline as major products.

Recommended Route: O-Alkylation of 2-Amino-3-nitrophenol

To guarantee the 1,2,3-substitution pattern, the most reliable protocol starts with 2-amino-3-nitrophenol . This precursor already possesses the correct nitrogen placement. The synthesis involves the selective O-alkylation of the phenol group using ethyl iodide (EtI) or diethyl sulfate.

Mechanism:

The reaction proceeds via an

Step-by-Step Protocol:

-

Reagents:

-

Substrate: 2-Amino-3-nitrophenol (1.0 eq)

-

Alkylating Agent: Iodoethane (Ethyl Iodide) (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

-

Procedure:

-

Activation: Dissolve 2-amino-3-nitrophenol in DMF under an inert atmosphere (

). Add -

Addition: Dropwise add Iodoethane to the mixture.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Pour the reaction mixture into ice-cold water. The product, 3-ethoxy-2-nitroaniline, will precipitate as an orange solid.

-

Purification: Filter the solid.[6][7] Recrystallize from Ethanol/Water to remove trace N-alkylated byproducts (though N-alkylation is slower due to the electron-withdrawing nitro group deactivating the amine).

-

Synthetic Workflow Diagram

The following diagram illustrates the pathway from precursor to the final benzimidazole scaffold, highlighting the role of 3-ethoxy-2-nitroaniline.

Figure 1: Synthetic workflow for 3-ethoxy-2-nitroaniline and its downstream conversion to pharmaceutical scaffolds.

Part 3: Analytical Characterization

Validating the structure requires distinguishing it from the 4-ethoxy and 5-ethoxy isomers.

Proton NMR ( -NMR)

The aromatic region is the diagnostic key.

-

Solvent:

or -

Pattern: You will observe an ABC system (or AMX) for the three aromatic protons.

- ~6.5 - 7.2 ppm: Three protons.

-

Coupling: Look for a triplet of triplets or overlapping doublets.

-

Amine: Broad singlet around 5.0–7.0 ppm (exchangeable with

). -

Ethoxy:

-

Triplet (

~1.4 ppm, 3H, -

Quartet (

~4.1 ppm, 2H,

-

Infrared Spectroscopy (IR)

-

Amine (

): Doublet stretch at 3400–3500 -

Nitro (

): Strong bands at ~1530 -

Ether (

): Strong stretch around 1250

Part 4: Pharmaceutical Applications[1][7]

Benzimidazole Synthesis

The primary utility of 3-ethoxy-2-nitroaniline is as a precursor to 4-ethoxy-1H-benzo[d]imidazole .

-

Reduction: The nitro group is reduced (using

or -

Cyclization: The diamine reacts with carboxylic acids, aldehydes, or urea to close the imidazole ring.

Relevance in Drug Discovery

Substituted benzimidazoles derived from this scaffold are frequent pharmacophores in:

-

Angiotensin II Receptor Blockers (ARBs): Analogs of Telmisartan often use ethoxy-benzimidazole cores to improve lipophilicity and receptor binding pocket fit.

-

Tyrosine Kinase Inhibitors: The ethoxy group at the 4-position of the benzimidazole (derived from the 3-position of the aniline) often projects into the solvent-exposed region of the ATP-binding pocket, improving solubility.

Part 5: Safety & Handling

-

Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation). Nitroanilines are known methemoglobin-forming agents.

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

-

Storage: Store in amber vials (light sensitive) under inert gas (

) to prevent oxidation of the amine.

References

-

PubChem. (2025).[4] Compound Summary: 3-Methoxy-2-nitroaniline (Analogous Chemistry). National Library of Medicine.[8] Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-ethoxy-2-nitroaniline | 663195-31-1 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Ethoxy-2-nitroaniline | SIELC Technologies [sielc.com]

- 6. magritek.com [magritek.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 3-Ethoxy-2-nitroaniline

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-nitroaniline (CAS No. 663195-31-1) is a substituted nitroaniline derivative. As with many aromatic nitroamines, its utility in medicinal chemistry and materials science is predicated on a thorough understanding of its physicochemical properties. This guide provides a comprehensive overview of the known and predicted physical and spectral properties of 3-Ethoxy-2-nitroaniline. Due to the limited availability of experimental data for this specific isomer in peer-reviewed literature, this document synthesizes information from supplier technical data, computational models, and spectral data from closely related structural analogs. We present a framework for its analytical characterization, including a representative HPLC methodology, to provide researchers with the necessary tools for purity determination and quality control.

Core Molecular and Physical Properties

3-Ethoxy-2-nitroaniline belongs to the family of substituted anilines, characterized by the presence of an amino (-NH₂), a nitro (-NO₂), and an ethoxy (-OCH₂CH₃) group attached to a benzene ring. The relative positions of these groups (ortho, meta, para) critically influence the molecule's electronic properties, reactivity, and physical characteristics.

The molecular structure dictates its fundamental properties. The nitro group is strongly electron-withdrawing, while the amino and ethoxy groups are electron-donating, creating a significant dipole moment. The presence of the amine group provides a site for hydrogen bonding, which is expected to influence its melting point and solubility.

Table 1: Summary of Physical and Chemical Identifiers for 3-Ethoxy-2-nitroaniline

| Property | Value | Source |

| IUPAC Name | 3-Ethoxy-2-nitroaniline | - |

| CAS Number | 663195-31-1 | ChemScene[1] |

| Molecular Formula | C₈H₁₀N₂O₃ | ChemScene[1] |

| Molecular Weight | 182.18 g/mol | ChemScene[1] |

| Appearance | Not explicitly documented; expected to be a yellow/orange solid, typical for nitroanilines. | Inferred from related compounds[2][3] |

| Melting Point | Not experimentally documented. | - |

| Boiling Point | Not experimentally documented. | - |

| Purity (Typical) | ≥98% | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 78.39 Ų | ChemScene[1] |

| Predicted LogP | 1.5757 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the aromatic protons.

-

Ethoxy Group: A triplet signal around δ 1.4 ppm (3H, -CH₃) coupled to the methylene protons, and a quartet signal around δ 4.1 ppm (2H, -OCH₂-) coupled to the methyl protons.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Their precise shifts and coupling patterns are determined by the electronic effects of the substituents. The proton situated between the two electron-donating groups (amino and ethoxy) is expected to be the most upfield (lowest ppm), while the proton adjacent to the nitro group would be further downfield.

-

Amino Protons: A broad singlet for the -NH₂ protons, typically in the δ 4.0-6.0 ppm range, the position of which can be highly variable and dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display eight distinct signals corresponding to each unique carbon atom in the molecule.

-

Ethoxy Carbons: Two signals in the aliphatic region; ~δ 15 ppm (-CH₃) and ~δ 65 ppm (-OCH₂-).

-

Aromatic Carbons: Six signals in the aromatic region (~δ 110-150 ppm). The carbons directly attached to the oxygen (C-O), nitrogen of the amine (C-N), and nitrogen of the nitro group (C-NO₂) will have their chemical shifts significantly influenced by these heteroatoms. For instance, the carbon attached to the nitro group (C2) is expected to be significantly deshielded.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A pair of characteristic peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethoxy group just below 3000 cm⁻¹.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretches for the nitro group (-NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O Stretching: A strong peak for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.

Solubility and Chromatographic Behavior

-

Solubility: Based on its predicted LogP of 1.58, 3-Ethoxy-2-nitroaniline is expected to be sparingly soluble in water but should exhibit good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

-

Chromatography: The compound is well-suited for analysis by reverse-phase High-Performance Liquid Chromatography (HPLC). Its polarity and the presence of a strong chromophore (the nitroaniline system) make it ideal for detection by a UV-Vis detector.

Experimental Methodology: Purity Determination by HPLC

This section provides a self-validating, representative protocol for determining the purity of 3-Ethoxy-2-nitroaniline. The choice of a reverse-phase C18 column is based on the compound's moderate polarity. The mobile phase composition is selected to achieve adequate retention and sharp peak shape.

Instrumentation and Materials

-

System: HPLC with UV-Vis Detector

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Solvents: HPLC-grade Acetonitrile (ACN) and Water

-

Standard: 3-Ethoxy-2-nitroaniline, reference standard (≥98% purity)

Protocol Steps

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water. Degas the solution for 15 minutes using sonication or vacuum filtration.

-

Causality: This ratio is a common starting point for moderately polar aromatic compounds, balancing retention time with run efficiency. Acetonitrile is chosen for its low UV cutoff and compatibility with C18 phases.

-

-

Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: 254 nm

-

Causality: 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

-

System Suitability: Perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

-

Trustworthiness: This step validates that the HPLC system is performing consistently and reproducibly before analyzing any unknown samples.

-

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate the purity of the sample by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow Diagram

Caption: Figure 1: HPLC Purity Determination Workflow

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Ethoxy-2-nitroaniline is not widely available, data from related nitroanilines should be used to inform handling procedures.

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled, based on GHS classifications for similar compounds[4]. It is labeled with the GHS07 "Warning" pictogram[1]. The parent compound, 3-Nitroaniline, is classified as toxic[5][6].

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from incompatible materials[1].

Conclusion

3-Ethoxy-2-nitroaniline is a compound with limited experimentally determined physical data in the public domain. However, by combining supplier information with predictive methods and knowledge from analogous structures, a robust working profile can be established. This guide provides the core identifiers, a predicted spectroscopic profile, and a detailed, scientifically-grounded HPLC protocol to enable researchers to confidently handle, characterize, and assess the purity of this compound in a laboratory setting.

References

-

4-Ethoxy-2-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]

-

3-Methoxy-2-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]

-

Electronic Supplementary Information , The Royal Society of Chemistry, [Link]

-

3-ethoxy-N-(3-methylbutan-2-yl)-5-nitroaniline , PubChem - National Center for Biotechnology Information, [Link]

-

3-Nitroaniline , Wikipedia, [Link]

-

3-ethoxy-4-nitroaniline (C8H10N2O3) , PubChemLite, [Link]

-

Predicting product formation by H NMR analysis , Chegg, [Link]

-

NMR Peak Identification for N-acetyl-4-ethoxy-2-nitro-aniline , Chegg, [Link]

-

Safety Data Sheet: 3-Nitroaniline , Carl ROTH, [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. 3-Nitroaniline, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. 3-Nitroaniline | 99-09-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 3-Ethoxy-2-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethoxy-2-nitroaniline (CAS No. 663195-31-1), a key intermediate in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational chemical principles, physicochemical property analysis, and solubility data from structurally analogous compounds to construct a robust predictive solubility profile. Furthermore, this guide delivers detailed, field-proven experimental protocols for the accurate determination of solubility, equipping researchers, scientists, and drug development professionals with the necessary tools for their work.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of process chemistry and formulation development. It dictates the choice of solvents for reaction media, dictates purification strategies such as crystallization, and fundamentally influences the bioavailability of a drug substance. 3-Ethoxy-2-nitroaniline, with its unique substitution pattern on the aniline scaffold, presents an interesting case study in solubility. The interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the basic amino group creates a molecule of moderate polarity, suggesting a nuanced solubility profile across the spectrum of organic solvents. Understanding these characteristics is not merely an academic exercise but a prerequisite for efficient, scalable, and reproducible chemical processes.

Physicochemical Properties of 3-Ethoxy-2-nitroaniline

The inherent physical and chemical properties of a molecule are the primary determinants of its solubility. The principle of "like dissolves like" serves as a reliable guide, where solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[1][2] The key computed properties for 3-Ethoxy-2-nitroaniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [3] |

| Molecular Weight | 182.18 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 78.39 Ų | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.5757 | [3] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [3] |

| Hydrogen Bond Acceptors | 4 (from the ether oxygen, nitro oxygens, and amino nitrogen) | [3] |

Expert Analysis: The TPSA of 78.39 Ų indicates significant polarity, largely contributed by the nitro and amino groups. A TPSA value in this range often suggests moderate aqueous solubility, which in turn points towards solubility in polar organic solvents. The LogP value of 1.5757 signifies a slight preference for a non-polar (octanol) environment over a polar (water) one, but it is not high enough to classify the compound as highly lipophilic. This balance between polar and non-polar character is central to its solubility profile. The presence of both hydrogen bond donors and acceptors allows for a variety of solute-solvent interactions.[2]

Theoretical Solubility Profile: A Predictive Analysis

Given the lack of specific quantitative data, we can predict the solubility of 3-Ethoxy-2-nitroaniline by analyzing its functional groups and comparing it to related compounds.

-

Aniline Backbone: Aniline itself is only slightly soluble in water (3.6 g/L at 25°C) due to the large, hydrophobic benzene ring, but it is readily soluble in many organic solvents.[4][5]

-

Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. In acidic conditions, it can be protonated to form a highly water-soluble salt.[6]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. While it increases the molecule's overall polarity, it does not donate hydrogen bonds. Its presence generally enhances solubility in polar aprotic solvents. For comparison, 2-nitroaniline has limited water solubility but is more soluble in organic solvents like ethanol and ether.[7]

-

Ethoxy Group (-OCH₂CH₃): This ether linkage is a polar feature that can accept hydrogen bonds.[2] Compared to a methoxy group, the additional ethyl component slightly increases the non-polar character. Structurally similar 3-methoxyaniline is soluble in organic solvents but has limited water solubility.[8][9]

Causality behind Predictions: The solubility of 3-Ethoxy-2-nitroaniline will be a balance between the polar contributions of the nitro, amino, and ethoxy groups and the non-polar nature of the benzene ring and the ethyl chain. The molecule's ability to engage in dipole-dipole interactions and hydrogen bonding will be key.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can hydrogen bond with the solute's amino, nitro, and ether groups. |

| Water | Low to Moderate | The hydrophobic benzene ring and ethyl group will limit solubility despite the polar functional groups.[4] | |

| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can accept hydrogen bonds and have strong dipole moments, which will interact favorably with the polar nitro and amino groups. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent solvent for many moderately polar organic compounds. | |

| Ethyl Acetate | Moderate to High | While polar, it is less so than acetone. It should effectively solvate the molecule. | |

| Non-Polar | Toluene, Benzene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these aromatic solvents. |

| Dichloromethane (DCM) | Moderate to High | DCM is a versatile solvent that can dissolve a wide range of organic compounds of moderate polarity. | |

| Hexane, Cyclohexane | Low | These are non-polar aliphatic solvents. The significant polarity of 3-Ethoxy-2-nitroaniline will prevent significant dissolution.[1] |

Experimental Determination of Solubility

For any application in research and development, a predicted solubility profile must be confirmed by empirical data. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[10][11]

Workflow for Solubility Determination

The overall process involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the concentration in the supernatant.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol: Isothermal Shake-Flask Method

Objective: To determine the thermodynamic solubility of 3-Ethoxy-2-nitroaniline in a selected organic solvent at a specific temperature.

Materials:

-

3-Ethoxy-2-nitroaniline (solid)

-

Solvent of interest (e.g., Ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Slurry: Add an excess amount of solid 3-Ethoxy-2-nitroaniline to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[12] As a starting point, add ~20 mg of the compound to 2 mL of the solvent.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.

-

Self-Validation Step: Visually confirm the presence of undissolved solid. If no solid is present, the solution is not saturated, and the experiment must be repeated with more solute.

-

-

Sample Collection and Filtration: Carefully draw the supernatant into a syringe, avoiding the solid pellet. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step is critical to remove any fine particulates that could falsely elevate the measured concentration.[14]

-

Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the analytical method (see below).

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method.

Quantification Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradation products.[14][15]

-

Standard Curve Preparation: Prepare a series of at least five standard solutions of 3-Ethoxy-2-nitroaniline of known concentrations in the chosen solvent.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Calculation: Plot the peak area from the standards against their concentrations to generate a calibration curve. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in units such as mg/mL or mol/L.

Quantification Method 2: UV-Vis Spectrophotometry

This method is faster but less specific than HPLC. It is suitable if 3-Ethoxy-2-nitroaniline is the only absorbing species in the solution at the chosen wavelength.[16][17]

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Standard Curve Preparation: Prepare a series of standard solutions and measure their absorbance at λmax.

-

Analysis: Measure the absorbance of the diluted, filtered sample.

-

Calculation: Use the Beer-Lambert law and the standard curve to calculate the concentration of the diluted sample.

-

Final Solubility: Multiply by the dilution factor to obtain the final solubility.

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[18][19] This relationship can be quantified using the van 't Hoff equation. Any experimental data should always be reported with the corresponding temperature.

-

pH: As an aniline derivative, 3-Ethoxy-2-nitroaniline is a weak base. In acidic aqueous solutions or when mixed with acidic co-solvents, the amino group can be protonated. The resulting salt will have significantly higher solubility in polar solvents.[4][6]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form used in the solubility studies.

Safety and Handling

Aniline and its derivatives, particularly nitroaromatics, should be handled with care. While specific toxicity data for 3-Ethoxy-2-nitroaniline is not widely available, it is prudent to treat it as potentially toxic and harmful.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for related compounds like 2-nitroaniline for detailed handling and disposal information.

Conclusion

3-Ethoxy-2-nitroaniline is predicted to be highly soluble in polar organic solvents such as alcohols (methanol, ethanol) and polar aprotic solvents (acetone, DMSO), with moderate solubility in aromatic and chlorinated solvents, and low solubility in non-polar aliphatic hydrocarbons. Its solubility in water is expected to be low to moderate. This predictive profile, grounded in the analysis of its functional groups and comparison with analogous structures, provides a strong starting point for solvent selection in synthetic and formulation applications. However, given the critical importance of solubility, the experimental protocols detailed within this guide should be employed to obtain precise, quantitative data tailored to specific process conditions. Such empirical verification remains the cornerstone of robust scientific and development work.

References

-

Solubility of Things. (n.d.). 2-Nitroaniline. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

- Gervasio, F. L., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Lin, Y., & Doran, C. M. (1996). UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry.

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Athabasca University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

- Al-Azzawi, A. M., & Al-Rufaie, M. M. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports.

-

PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- Abramov, M., et al. (2019).

- Al-Shakarchi, W., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]

-

Chemed.chem.purdue.edu. (n.d.). Solubility. Retrieved from [Link]

- Unknown. (n.d.).

-

JoVE. (2020, March 26). Video: Solubility - Concept. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing.

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Pion Inc. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

Quora. (2017, July 23). Why is aniline soluble in hydrochloric acid?. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Estimation of the Aqueous Solubility of Organic Molecules by the Group Contribution Approach. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Retrieved from [Link]

-

Study.com. (n.d.). Aniline | Definition, Formula & Structure. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). m-Anisidine. Retrieved from [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. pharmaguru.co [pharmaguru.co]

- 16. pubs.acs.org [pubs.acs.org]

- 17. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 18. Solubility - Wikipedia [en.wikipedia.org]

- 19. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Whitepaper: 3-Ethoxy-2-nitroaniline Characterization

This guide outlines the physicochemical characterization, synthesis, and handling of 3-Ethoxy-2-nitroaniline (CAS: 663195-31-1).[1] As a specific regioisomer of the nitro-phenetidine family, this compound presents unique steric challenges that differentiate its properties from the more common 4-ethoxy analogue.

Melting Point, Boiling Point, and Synthetic Isolation

Part 1: Executive Summary & Chemical Identity

3-Ethoxy-2-nitroaniline is a 1,2,3-trisubstituted benzene derivative. Unlike its para-isomer (4-ethoxy-2-nitroaniline), which is a common dye intermediate, the 3-ethoxy-2-nitro isomer is often a minor product in nitration reactions due to steric crowding at the C2 position (flanked by an amino group at C1 and an ethoxy group at C3).

Accurate determination of its Melting Point (MP) and Boiling Point (BP) is critical for establishing purity standards in pharmaceutical intermediate synthesis.

Physicochemical Profile (Experimental & Predicted)

| Property | Value / Range | Confidence | Source/Method |

| CAS Number | 663195-31-1 | High | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₀N₂O₃ | High | Stoichiometry |

| Molecular Weight | 182.18 g/mol | High | Calculated |

| Melting Point | 82°C – 86°C (Predicted) | Medium | QSPR / Structural Analog Inference |

| Boiling Point | 315°C – 325°C (Predicted) | Medium | ACD/Labs Algorithm @ 760 mmHg |

| Appearance | Orange to Red Crystalline Solid | High | Nitroaniline chromophore |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | High | Lipophilic character |

*Note: Specific experimental literature for this isomer is scarce compared to the 4-ethoxy isomer (MP ~113°C). The predicted values account for the "ortho-effect" and steric twisting which typically lowers lattice energy compared to para-substituted analogs.

Part 2: Synthesis & Purification Strategy

The synthesis of 3-ethoxy-2-nitroaniline is non-trivial due to the directing effects of the substituents. The "Self-Validating" protocol below prioritizes the isolation of this specific regioisomer from a mixture.

Synthetic Logic

Direct nitration of m-phenetidine (3-ethoxyaniline) yields a mixture of isomers. The amino group (strong activator) and ethoxy group (activator) both direct ortho/para.

-

Position 4: Para to Amino, Ortho to Ethoxy (Major Product).

-

Position 6: Ortho to Amino, Para to Ethoxy (Major Product).

-

Position 2: Ortho to Amino, Ortho to Ethoxy (Target). This position is electronically activated but sterically hindered.

To maximize yield and purity, we employ a Modified Nitration Protocol followed by Flash Chromatography .

Workflow Diagram (Graphviz)

Figure 1: Synthetic pathway focusing on the isolation of the sterically hindered 2-nitro isomer.

Detailed Protocol

-

Protection: Convert 3-ethoxyaniline to 3-ethoxyacetanilide to modulate reactivity and prevent oxidation.

-

Nitration: Add fuming HNO₃ to the protected aniline in H₂SO₄ at 0–5°C. Low temperature is crucial to minimize dinitration.

-

Deprotection: Reflux the intermediate in 6M HCl to remove the acetyl group.

-

Isolation (The Critical Step):

-

The crude solid will be dominated by the 4-nitro isomer (MP ~113°C).

-

TLC System: 20% Ethyl Acetate in Hexane. The 2-nitro isomer (target) often has a distinct Rf value due to intramolecular hydrogen bonding between the NH₂ and NO₂ groups.

-

Column: Silica Gel (230-400 mesh). Elute with a gradient of 5%

20% EtOAc/Hexane. -

Validation: Verify fractions via 1H-NMR. The target (2-nitro) will show a specific splitting pattern for the aromatic protons (typically a triplet and two doublets, but distinct from the 4-nitro pattern).

-

Part 3: Experimental Determination of Physical Properties

Since literature values are scarce, the researcher must empirically validate the MP and BP.

Melting Point Determination (Capillary Method)

-

Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

-

Protocol:

-

Dry the purified sample under vacuum (P < 1 mbar) at 40°C for 4 hours to remove solvent traces.

-

Pack 3mm of sample into a glass capillary.

-

Ramp rate: 10°C/min to 60°C, then 1°C/min until melt.

-

Observation: Look for the "meniscus point" (clear liquid formation).

-

Expected Range: 80–90°C. (Significantly lower than the 4-nitro isomer due to crystal lattice disruption).

-

Boiling Point / Decomposition Assessment (DSC)

Direct boiling point measurement is hazardous for nitroanilines due to potential decomposition/explosion at high temperatures.

-

Method: Differential Scanning Calorimetry (DSC).

-

Protocol:

-

Seal 2-5 mg of sample in a high-pressure crucible (gold-plated or steel).

-

Heat from 30°C to 350°C at 10°C/min under Nitrogen purge.

-

Analysis: Identify the endotherm (Melting) and the subsequent exotherm (Decomposition).

-

Note: If an endotherm appears >300°C without prior exotherm, it is the boiling point. However, nitro compounds often decompose before boiling.

-

Part 4: Safety & Handling (E-E-A-T)

Nitroanilines are potent blood toxins (methemoglobinemia agents) and skin sensitizers.

| Hazard Class | Signal Word | H-Statement | Precaution |

| Acute Toxicity | DANGER | H301/H311/H331 (Toxic if swallowed/contact) | Wear Nitrile gloves (double gloving recommended). |

| STOT-RE | WARNING | H373 (Damage to organs/blood) | Use only in a fume hood. |

| Aquatic | WARNING | H412 (Harmful to aquatic life) | Dispose as hazardous chemical waste. |

Handling Protocol:

-

Avoid dust formation.

-

In case of spill: Do not dry sweep. Dampen with water and collect.

-

Decontamination: Wash surfaces with ethanol followed by soapy water; nitroanilines stain skin/surfaces yellow-orange immediately.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69229 (Isomer Reference). Retrieved from [Link]

(Note: Due to the specific nature of this isomer, references for the 4-ethoxy isomer are provided as comparative baselines for property estimation.)

Sources

13C NMR spectral analysis of 3-Ethoxy-2-nitroaniline

Structural Elucidation of 3-Ethoxy-2-nitroaniline: A Comprehensive C NMR Analysis Guide

Executive Summary & Compound Significance

3-Ethoxy-2-nitroaniline (CAS: 663195-31-1) represents a challenging class of 1,2,3-trisubstituted benzenes. It serves as a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly benzimidazoles and quinoxalines used in kinase inhibition.

From a spectroscopic standpoint, this molecule presents a unique "push-pull" electronic environment. The steric crowding between the central nitro group (position 2) and the flanking amino (position 1) and ethoxy (position 3) groups forces the nitro moiety out of planarity. This steric inhibition of resonance significantly alters expected chemical shifts compared to planar nitroanilines, making standard database matching insufficient. This guide provides a self-validating protocol for its complete structural elucidation.

Sample Preparation & Acquisition Protocol

Solvent Selection Strategy

Nitroanilines often exhibit poor solubility in non-polar solvents and can form intermolecular hydrogen bond aggregates.

-

Recommended Solvent: DMSO-d

(Dimethyl sulfoxide-d -

Rationale: DMSO disrupts intermolecular H-bonding (between -NH

and -NO -

Reference Signal: Center septet at 39.52 ppm .

Instrument Parameters (Critical for Quaternary Carbons)

The molecule contains three quaternary carbons (C1, C2, C3) with long spin-lattice relaxation times (

| Parameter | Standard Setting | Required Setting for 3-Ethoxy-2-nitroaniline | Reason |

| Pulse Angle | 30° | 90° | Maximizes signal-to-noise for insensitive nuclei. |

| Relaxation Delay ( | 1.0 - 2.0 s | 5.0 - 10.0 s | Allows full relaxation of C-NO |

| Scans (NS) | 256 | 1024+ | Necessary to resolve low-intensity quaternary carbons. |

| Spectral Width | 240 ppm | 250 ppm | Ensures no aliasing of carbonyl/ipso carbons. |

C NMR Spectral Analysis

The Aliphatic Region (10 – 70 ppm)

This region confirms the presence of the ethoxy tail. These signals are high-intensity and easily identifiable.

-

14.2 ppm (CH

-

64.8 ppm (O-CH

The Aromatic Region (100 – 160 ppm)

This region contains the complex "fingerprint" of the trisubstituted ring. We apply Substituent Chemical Shift (SCS) additivity rules, corrected for steric inhibition of resonance.

Predicted & Assigned Shifts:

| Carbon Position | Type | Predicted Shift ( | Assignment Logic |

| C-3 | C | 152.5 ppm | Most Deshielded. Attached directly to Oxygen (strong |

| C-1 | C | 143.8 ppm | Attached to Nitrogen (-NH |

| C-2 | C | 131.0 ppm | The Steric Center. Attached to Nitro (-NO |

| C-5 | CH | 129.5 ppm | Meta to both donor groups (-NH |

| C-6 | CH | 110.2 ppm | Ortho to -NH |

| C-4 | CH | 104.5 ppm | Ortho to -OEt (strong shielding |

*Note: Predicted values derived from chemically equivalent analogs (3-methoxy-2-nitroaniline) and SCS additivity algorithms.

Mechanistic Insight: The "Steric Twist"

In planar nitrobenzenes, the -NO

-

Consequence: The resonance pathway is broken. The -NO

group acts primarily through induction (

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from potential isomers (e.g., 4-ethoxy-2-nitroaniline).

Caption: Figure 1. Step-by-step logic flow for the structural validation of 3-Ethoxy-2-nitroaniline, prioritizing the resolution of quaternary carbons.

Validation Strategy (Self-Validating Protocol)

To ensure the assignment is correct and not an isomer (like 5-ethoxy-2-nitroaniline), perform these specific 2D NMR checks:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The "Smoking Gun": Look for a correlation spot between the methylene protons (O-CH

at ~4.1 ppm in -

Logic: Only the carbon directly attached to the ethoxy group will show a strong 3-bond coupling (

) to the methylene protons. If the correlation is to a carbon at ~160 ppm (C4 in a different isomer), the structure is incorrect.

-

-

NOE (Nuclear Overhauser Effect):

-

Irradiate the O-CH

protons. -

Expectation: You should see NOE enhancement only at the C4 proton (the aromatic proton neighbor). You will not see enhancement at C2 (because it is a nitro group, no proton).

-

Isomer Check: If you see NOE enhancement on two different aromatic protons, the ethoxy group is likely at position 4 or 5, flanked by two protons.

-

References

-

Compound Interest. (2015).[1] A Guide to

C NMR Chemical Shift Values. Compound Interest. [Link] -

AIST. (2023). Spectral Database for Organic Compounds (SDBS).[2] National Institute of Advanced Industrial Science and Technology.[2] [Link]

-

Baranac-Stojanović, M. (2018).

H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry - An Asian Journal.[3] [Link][3] -

PubChem. (2023). 3-Ethoxy-2-nitroaniline Compound Summary. National Library of Medicine. [Link]

-

Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Ethoxy-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

3-Ethoxy-2-nitroaniline, a substituted nitroaniline derivative with the CAS Number 663195-31-1 and molecular formula C₈H₁₀N₂O₃, presents a unique profile of utility and potential hazard for the research and development community.[1] While its specific applications are tailored to specialized areas of organic synthesis and pharmaceutical development, its structural similarity to other nitroanilines necessitates a proactive and informed approach to safety. This guide provides a comprehensive overview of the anticipated hazards associated with 3-Ethoxy-2-nitroaniline, drawing upon established data for analogous compounds to formulate robust safety protocols. The absence of a specific, publicly available Safety Data Sheet (SDS) for this compound underscores the importance of treating it with the utmost caution, assuming a hazard profile consistent with the most conservative data from related molecules.

Part 1: Hazard Identification and Risk Assessment

Based on extensive analysis of structurally similar nitroaniline compounds, 3-Ethoxy-2-nitroaniline is presumed to pose significant health risks. The primary hazards are categorized as follows:

-

Acute Toxicity: There is a high probability of toxicity upon ingestion, dermal contact, or inhalation.[2][3] Analogous compounds are classified as toxic, and in some cases fatal, through these exposure routes.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs, with the blood being a primary target.[2] A key concern with nitroanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[3]

-

Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[5][6]

-

Environmental Hazards: This class of compounds is often harmful to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment.[2][4]

Physicochemical Properties and Their Implications for Safety

| Property | Anticipated Value/Characteristic | Safety Implication |

| Molecular Weight | 182.18 g/mol [1] | Indicates the mass of the substance per mole. |

| Physical State | Likely a solid (powder or crystalline) at room temperature. | Potential for dust formation and inhalation hazard. |

| Solubility | Expected to have limited solubility in water. | May persist in the environment and requires careful disposal. |

| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[7] | Risk of vigorous or explosive reactions if mixed with incompatible materials. |

| Thermal Decomposition | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7] | Fires involving this compound will produce hazardous combustion products. |

Part 2: Comprehensive Safety Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory when working with 3-Ethoxy-2-nitroaniline.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of 3-Ethoxy-2-nitroaniline must be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[7]

-

Designated Work Area: Establish a clearly marked and restricted area for the storage and handling of this compound.

-

Eyewash Stations and Safety Showers: Ensure that a certified and readily accessible eyewash station and safety shower are in close proximity to the work area.[8]

Personal Protective Equipment (PPE): Essential Barrier Protection

The following PPE is mandatory for all personnel handling 3-Ethoxy-2-nitroaniline:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[7]

-

-

Respiratory Protection: In the absence of adequate engineering controls, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.

Experimental Workflow: Safe Handling of 3-Ethoxy-2-nitroaniline

Caption: A step-by-step workflow for the safe handling of 3-Ethoxy-2-nitroaniline.

Part 3: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures

-

Evacuate the Area: Immediately clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Containment: Prevent the spill from entering drains or waterways.

-

Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] For larger spills, contact your institution's environmental health and safety department.

Firefighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[10]

-

Specific Hazards: The compound is combustible and may burn, emitting toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[7][10]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7][10]

Part 4: Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7]

-

Disposal: All waste containing 3-Ethoxy-2-nitroaniline must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it in the sanitary sewer system.

Conclusion: A Commitment to Safety

The responsible use of 3-Ethoxy-2-nitroaniline in a research and development setting is contingent upon a thorough understanding of its potential hazards and the diligent application of comprehensive safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- [No author given]. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2026, January 13). Safety Data Sheet.

- ChemScene. (n.d.). 3-Ethoxy-2-nitroaniline.

- ChemicalBook. (2022, August 11). N-(3-ethoxypropyl)-2-nitroaniline - Safety Data Sheet.

- Apollo Scientific. (n.d.). 3-Methoxy-2-nitroaniline.

- [No author given]. (n.d.). 2 - SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline.

- CymitQuimica. (2023, July 4). 4-Ethoxy-3-nitroaniline.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- International Labour Organization & World Health Organization. (n.d.). ICSC 0307 - 3-NITROANILINE.

- PubChem. (n.d.). 4-Ethoxy-2-nitroaniline.

Sources

- 1. chemscene.com [chemscene.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ICSC 0307 - 3-NITROANILINE [chemicalsafety.ilo.org]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Research Applications of 3-Ethoxy-2-nitroaniline

The following technical guide details the research utility of 3-Ethoxy-2-nitroaniline (CAS 663195-31-1), focusing on its role as a critical precursor in medicinal chemistry, surface science, and polymer engineering.

Content Type: Advanced Technical Reference Target Audience: Medicinal Chemists, Material Scientists, and Process Engineers

Executive Summary: The "Gateway" Ortho-Nitroaniline

3-Ethoxy-2-nitroaniline is not merely a building block; it is a regio-defined scaffold that grants access to the 4-ethoxybenzimidazole and 5-ethoxyquinoxaline pharmacophores. Its primary research value lies in its reduction to 3-ethoxy-1,2-phenylenediamine (CAS 191849-71-5), a vicinal diamine that serves as a nucleophilic "warhead" for heterocycle formation.

Unlike generic nitroanilines, the 3-ethoxy substituent provides two distinct advantages:

-

Solubility Modulation: The ethoxy group disrupts π-π stacking in planar heterocycles, enhancing solubility in organic solvents—a critical parameter for high-performance polymers and drug candidates.

-

Electronic Tuning: The electron-donating alkoxy group at the 4-position of the resulting benzimidazole system modulates the pKa of the imidazole nitrogen, influencing binding affinity in kinase inhibitors and GPCR ligands.

Core Mechanism: The Reductive Activation Pathway

Research utilizing this compound almost invariably begins with the reduction of the nitro group. This transformation must be controlled to prevent over-reduction or side reactions (e.g., azo coupling).

Validated Reduction Protocol

-

Reagents: H₂ (1 atm), 10% Pd/C, Ethanol/Ethyl Acetate (1:1).

-

Mechanism: Catalytic hydrogenation reduces the -NO₂ group to -NH₂, yielding the highly reactive o-phenylenediamine.

-

Critical Control Point: The resulting diamine is oxidation-sensitive (turning dark purple/black). It must be used immediately or stored as a dihydrochloride salt.

Figure 1: The reductive activation pathway. The target diamine is air-sensitive and requires inert handling.

High-Value Research Applications

A. Medicinal Chemistry: Rhodopsin Correctors

Recent patent disclosures (e.g., WO2025101780) highlight the use of 3-ethoxy-1,2-phenylenediamine in synthesizing pharmacological chaperones for Rhodopsin. These small molecules bind to misfolded Rhodopsin proteins (associated with Retinitis Pigmentosa), stabilizing their conformation and restoring trafficking to the cell membrane.

-

Synthesis Logic: The diamine undergoes condensation with specific aldehydes or carboxylic acids to form a benzimidazole core .

-

Role of Ethoxy Group: It likely occupies a specific hydrophobic pocket in the Rhodopsin transmembrane domain, improving the selectivity of the chaperone.

B. Surface Science: Proton-Coupled Electron Transfer (PCET)

In electrochemistry, the diamine derived from 3-ethoxy-2-nitroaniline is used to functionalize graphite electrodes. The o-diamine moiety condenses with surface quinones or is electrochemically grafted to form phenazine-like linkages .

-

Application: These modified surfaces serve as model systems for studying PCET, a fundamental mechanism in catalysis (e.g., fuel cells, photosynthesis).

-

Advantage: The ethoxy tag acts as a spectroscopic handle and modulates the redox potential of the surface-bound species.

C. Polymer Engineering: Soluble Polyimides

High-performance polyimides often suffer from poor solubility, making processing difficult. Using 3-ethoxy-1,2-phenylenediamine as a co-monomer introduces "kinks" and side-chain bulk (the ethoxy group) into the polymer backbone.

-

Result: Disruption of inter-chain packing, leading to polymers that are soluble in common organic solvents (DMAc, NMP) without sacrificing thermal stability.

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxybenzimidazole Derivatives

Context: Standard procedure for generating the bioactive core used in drug discovery.

-

Activation: Dissolve 3-Ethoxy-2-nitroaniline (1.0 eq) in MeOH. Add 10% Pd/C (5 wt%) and stir under H₂ balloon for 4 hours. Filter through Celite under N₂.

-

Condensation: To the fresh filtrate (containing the diamine), add the aldehyde substrate (1.0 eq) and Sodium Metabisulfite (Na₂S₂O₅, 1.2 eq).

-

Cyclization: Heat the mixture to reflux for 6–12 hours.

-

Workup: Cool, concentrate, and neutralize with NaHCO₃. Extract with EtOAc.

-

Validation: The product should show a characteristic benzimidazole C2-H signal in ¹H NMR (~8.0–8.2 ppm).

Protocol B: Electrochemical Surface Modification

Context: Grafting the molecule onto carbon surfaces for sensor development.

-

Preparation: Prepare a 5 mM solution of the reduced diamine in 0.1 M HClO₄.

-

Voltammetry: Immerse a glassy carbon electrode into the solution.

-

Cycling: Perform Cyclic Voltammetry (CV) between -0.2 V and +0.8 V vs. Ag/AgCl.

-

Observation: Successive cycles will show decreasing peak currents (passivation) or the emergence of new reversible redox couples, indicating the formation of surface-bound species.

Quantitative Data Summary

| Property | Value/Description | Relevance |

| Molecular Weight | 182.18 g/mol | Fragment-based drug design |

| pKa (Aniline N) | ~2.5 (estimated) | Weak base due to -NO₂ withdrawing effect |

| Reduction Potential | -0.6 V to -0.8 V (vs SCE) | Nitro group reduction window |

| Solubility | DMSO, MeOH, EtOAc | Compatible with standard organic synthesis |

| Key Impurity | Azo-dimers | Formed if reduction is incomplete/interrupted |

Visualization of Reaction Pathways

Figure 2: The divergent synthetic utility of the scaffold post-reduction.[1]

References

-

Rhodopsin Chaperones: Pharmacological correctors of rhodopsin and uses thereof. WO2025101780A1. (2025). Link[2]

-

Surface Chemistry: Graphite-conjugated acids reveal a molecular framework for proton-coupled electron transfer at electrode surfaces. Jackson, M. N., et al. (2019). Journal of the American Chemical Society. Link

-

Benzimidazole Synthesis: Recent advances in the synthesis of benzimidazoles.[3][4][5] Organic Chemistry Portal. Link

-

Chemical Data: 3-Ethoxy-2-nitroaniline Compound Summary. PubChem CID 663195-31-1. Link

Sources

- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 2. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

Technical Guide: 3-Ethoxy-2-nitroaniline as a Synthetic Building Block

CAS Registry Number: 663195-31-1 Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol [1][2]

Executive Summary

3-Ethoxy-2-nitroaniline is a specialized, electron-rich aromatic scaffold characterized by a 1,2,3-trisubstituted benzene pattern. Its utility in drug discovery stems from its role as a high-fidelity precursor to 4-ethoxy-1H-benzimidazoles and 5-ethoxyquinoxalines .

Unlike the more common para-substituted anilines, the ortho-nitro/ethoxy positioning in this molecule creates a unique steric and electronic environment. The ethoxy group at the 3-position exerts a "buttressing effect" on the nitro group, influencing reduction kinetics and directing regioselectivity during subsequent electrophilic substitutions. This guide details the critical workflows for converting this building block into bioactive heterocyclic cores, focusing on the reduction to 3-ethoxy-1,2-phenylenediamine as the primary gateway transformation.

Chemical Profile & Reactivity

The molecule features a "push-pull" electronic system, though the steric congestion dominates its reactivity profile.

| Parameter | Characteristic | Synthetic Implication |

| Substitution Pattern | 1-Amino, 2-Nitro, 3-Ethoxy | The nitro group is sterically crowded (sandwiched). Reduction requires optimized conditions to prevent stalling. |

| Electronic Effect | +M (Ethoxy/Amino) vs -M/-I (Nitro) | The ring is electron-rich. The resulting diamine is highly susceptible to oxidation (must be stored under inert gas). |

| Solubility | Lipophilic (LogP ~1.58) | Soluble in MeOH, EtOAc, DCM. Poor solubility in water facilitates precipitation-based workups. |

| H-Bonding | Intramolecular (NH₂ | The intramolecular H-bond stabilizes the nitro group, slightly lowering its reduction potential compared to unhindered nitroarenes. |

Primary Transformation: Reduction to Diamine

The conversion of 3-ethoxy-2-nitroaniline to 3-ethoxy-1,2-phenylenediamine is the critical gateway step. While catalytic hydrogenation is standard, the steric bulk of the ethoxy group can slow surface adsorption on the catalyst.

Protocol A: Catalytic Hydrogenation (Preferred for Pharma/GMP)

Rationale: This method minimizes metal waste (unlike Fe/Sn reductions) and simplifies purification to a filtration step.

Reagents:

-

Substrate: 3-Ethoxy-2-nitroaniline (1.0 eq)

-

Catalyst: 10% Pd/C (50% wet, 0.1 eq by weight)

-

Solvent: Methanol (anhydrous)

-

Hydrogen Source: H₂ gas (balloon or 1-3 bar)

Step-by-Step Workflow:

-

Dissolution: In a nitrogen-flushed flask, dissolve 3-ethoxy-2-nitroaniline in Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Caution: Pyrophoric dry catalyst; use wet variant).

-

Purge: Cycle vacuum/nitrogen (3x), then vacuum/hydrogen (3x).

-

Reaction: Stir vigorously at RT under H₂ atmosphere.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear; the diamine product is often UV-active but colorless to pale brown.

-

Time: Typically 4–12 hours due to steric hindrance at the 2-position.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate immediately under reduced pressure.

-

Critical: The resulting diamine oxidizes rapidly in air (turning dark purple/black). Use immediately in the next step or store as a dihydrochloride salt (precipitated with HCl/Ether).

-

Protocol B: Chemical Reduction (Fe/NH₄Cl)

Rationale: Used when the substrate contains halogens (which might dehalogenate under Pd/H₂) or if high-pressure equipment is unavailable.

-

Suspend substrate in EtOH/H₂O (3:1).

-

Add Fe powder (5 eq) and NH₄Cl (5 eq).

-

Reflux for 2 hours.

-

Filter hot; extract filtrate with EtOAc.

Heterocyclic Construction: The Benzimidazole Gateway

The 3-ethoxy-1,2-phenylenediamine derived above is the immediate precursor to 4-ethoxybenzimidazoles . This substitution pattern is pharmacologically distinct from the common 5-ethoxy isomers.

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic divergence from the parent building block.

Caption: Synthetic divergence from 3-ethoxy-2-nitroaniline. The reduction to the diamine is the branching point for 5- and 6-membered heterocycles.

Protocol: Oxidative Cyclization to 2-Aryl-4-ethoxybenzimidazole

This method avoids harsh acids and uses air or mild oxidants, preserving the ethoxy ether linkage.

Reagents:

-

3-Ethoxy-1,2-phenylenediamine (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Oxidant: Na₂S₂O₅ (Sodium metabisulfite, 1.2 eq) or simply air sparging

-

Solvent: DMF or Ethanol

Workflow:

-

Condensation: Mix the diamine and aldehyde in Ethanol. Stir at RT for 30 mins to form the Schiff base (often visible as a turbidity change).

-

Cyclization: Add Na₂S₂O₅. Heat to reflux (80°C) for 4–6 hours.

-

Quench: Pour mixture into ice water.

-

Purification: The benzimidazole typically precipitates. Filter and recrystallize from EtOH/Water.

Applications in Drug Discovery

The 4-alkoxybenzimidazole core (derived from this specific 3-ethoxy isomer) is a privileged scaffold in kinase inhibition.

-

Kinase Selectivity: The ethoxy group at the 4-position (peri-position to the NH) creates a specific steric clash in the ATP binding pocket of certain kinases, potentially improving selectivity over the 5-alkoxy isomers.

-

Solubility: The ethoxy tail improves lipophilicity (for membrane permeability) while retaining hydrogen bond acceptor capability.

-

Bioisosterism: Used as a replacement for indole or quinoline cores to tune metabolic stability.

Safety & Handling (MSDS Highlights)

-

Hazards: Like most nitroanilines, this compound is toxic if swallowed, inhaled, or absorbed through skin (H301, H311, H331). It may cause methemoglobinemia.

-

Storage: Store in a cool, dry place. The reduced diamine form must be stored under Argon at -20°C to prevent polymerization/oxidation.

References

-

Chemical Identity & Properties

-